Dota-peg5-C4-dbco

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

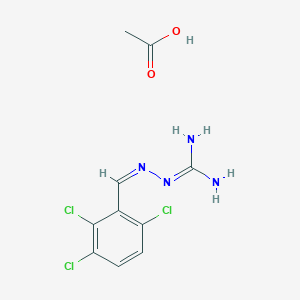

DOTA-PEG5-C6-DBCO is a PEG Linker.

Wissenschaftliche Forschungsanwendungen

Biomedical Device Surface Engineering :

- A study by Mou et al. (2022) reported a biomimetic surface engineering strategy using a bioclickable peptide mimic with dibenzylcyclooctyne (DBCO) and Dota chelated copper ions. This approach enhanced antimicrobial properties and nitric oxide generation on medical device surfaces, offering a solution for multi-component surface functionalization in biomedical applications.

Enhanced Imaging and Drug Delivery in Cancer Treatment :

- A study by Roxin et al. (2019) demonstrated the use of a DOTA-conjugated 18F-labeled radiotracer for improved tumor imaging via positron emission tomography (PET). The tracer showed high tumor uptake and significantly enhanced renal clearance, making it promising for cancer diagnosis and therapy.

Nanoparticle Development for Targeted Therapy :

- In a study by Yuan et al. (2019), element-tagged virus-like nanoparticles were developed using DBCO-PEG and DOTA for highly sensitive cell counting using inductively coupled plasma mass spectrometry. This method could enhance the detection and treatment of cancerous cells.

Synthesis and Application of Carbon Dots (C-dots) :

- Research by Peng et al. (2020) and Jaiswal et al. (2012) highlighted the synthesis of C-dots using polyethylene glycol (PEG) for bioimaging and biolabeling, indicating potential applications in medical imaging and nanomedicine.

Development of Contrast Agents for Magnetic Resonance Imaging (MRI) :

- A study by Diaferia et al. (2016) focused on the structural characterization of PEGylated tetra-phenylalanine fibers, which, when modified with DOTA, could serve as innovative contrast agents in MRI.

Surface Modification for Thrombosis and Infection Control :

- Research by Yu et al. (2020) utilized a surface modification strategy combining DOTA chelated copper ions and DBCO-modified antimicrobial peptide for medical devices, aiming to prevent thrombosis and infection.

PET Imaging and Radiotracer Development :

- A study by Shi et al. (2011) and Edem et al. (2020) explored the use of DOTA-conjugated peptides for PET imaging, showing potential for targeted cancer imaging and therapy.

Nanomedicine for Cancer Treatment :

- The work by Zhu et al. (2015) involved the use of gadolinium-loaded dendrimer nanocomplexes for MR imaging and chemotherapy, demonstrating the multifunctional potential of such nanocomplexes in cancer treatment.

Development of Targeted Radioligands :

- In Zhang et al.'s (2007) research, a novel bombesin analogue was developed for the diagnosis and radionuclide therapy of cancers, highlighting the versatility of DOTA in biomedical imaging.

Synthesis of Ultrafine Fluorescent Carbon Dots :

- Kumar et al. (2016) demonstrated the synthesis of highly fluorescent carbon dots using PEG for potential use in bioimaging and solar cell applications, expanding the scope of nanotechnology in medicine and renewable energy.

Eigenschaften

Produktname |

Dota-peg5-C4-dbco |

|---|---|

Molekularformel |

C49H71N7O14 |

Molekulargewicht |

982.14 |

IUPAC-Name |

2-[4-[2-[2-[2-[2-[2-[2-[2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C49H71N7O14/c57-44(11-5-6-12-46(59)56-35-42-9-2-1-7-40(42)13-14-41-8-3-4-10-43(41)56)50-15-25-66-27-29-68-31-33-70-34-32-69-30-28-67-26-16-51-45(58)36-52-17-19-53(37-47(60)61)21-23-55(39-49(64)65)24-22-54(20-18-52)38-48(62)63/h1-4,7-10H,5-6,11-12,15-39H2,(H,50,57)(H,51,58)(H,60,61)(H,62,63)(H,64,65) |

InChI-Schlüssel |

KJESTZWHHDGJAU-UHFFFAOYSA-N |

SMILES |

C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CC(=O)O)CC(=O)O)CC(=O)O |

Aussehen |

Solid powder |

Reinheit |

>95% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

DOTA-PEG5-C6-DBCO |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

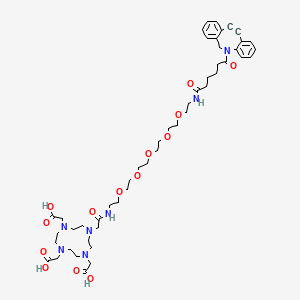

![1-[(1R)-1-(1-ethylsulfonyl-4-piperidinyl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-3-indolecarboxamide](/img/structure/B1192499.png)